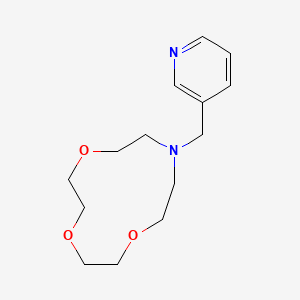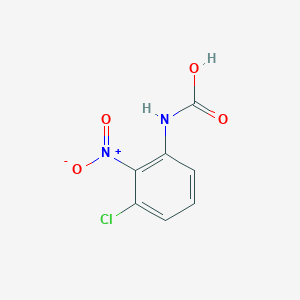
(3-Chloro-2-nitrophenyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of carbamic acid, featuring a chloro and nitro substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-nitrophenyl)carbamic acid typically involves the reaction of 3-chloro-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction scheme is as follows:
Starting Material: 3-chloro-2-nitroaniline
Reagent: Phosgene (COCl2) or its derivatives
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The process is scaled up with appropriate safety measures and continuous monitoring to ensure product quality and yield.
化学反応の分析
Types of Reactions
(3-Chloro-2-nitrophenyl)carbamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamic acid group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Hydrolysis: Acidic or basic aqueous conditions
Major Products
Reduction: 3-chloro-2-aminophenylcarbamic acid
Substitution: Various substituted phenylcarbamic acids depending on the nucleophile used
Hydrolysis: 3-chloro-2-nitroaniline and carbon dioxide
科学的研究の応用
(3-Chloro-2-nitrophenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3-Chloro-2-nitrophenyl)carbamic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-nitrophenyl)carbamic acid
- (2-Chloro-5-nitrophenyl)carbamic acid
- (4-Chloro-2-nitrophenyl)carbamic acid
Uniqueness
(3-Chloro-2-nitrophenyl)carbamic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.
特性
CAS番号 |
646052-90-6 |
|---|---|
分子式 |
C7H5ClN2O4 |
分子量 |
216.58 g/mol |
IUPAC名 |
(3-chloro-2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |
InChIキー |
GOQMMYMTYXRLDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


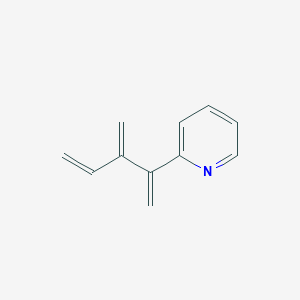
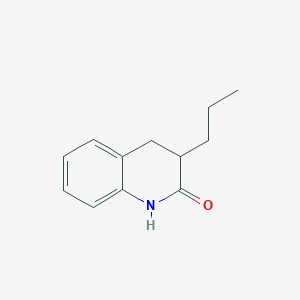
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
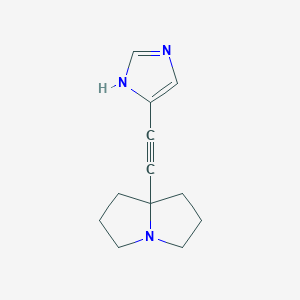
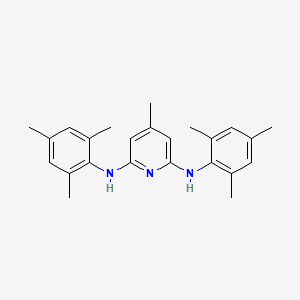
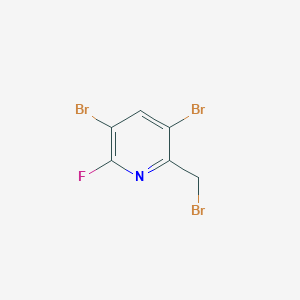
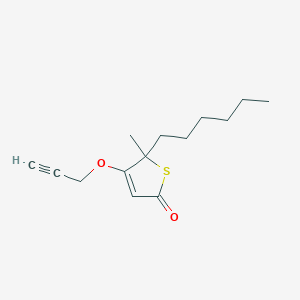
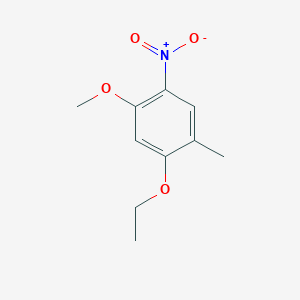
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
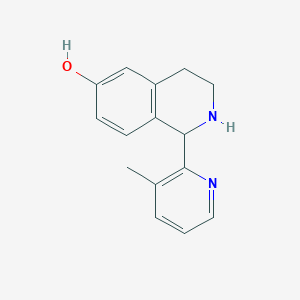
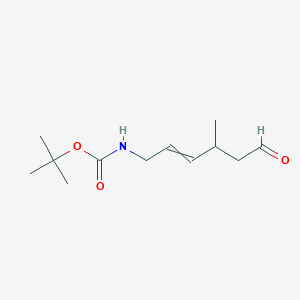
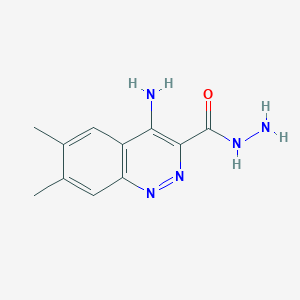
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
